N-{(1Z)-3-(tert-butylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC16321961
Molecular Formula: C25H24Cl2N2O4
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24Cl2N2O4 |
|---|---|
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | N-[(Z)-3-(tert-butylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C25H24Cl2N2O4/c1-25(2,3)29-24(31)21(28-23(30)15-5-8-17(32-4)9-6-15)14-18-10-12-22(33-18)16-7-11-19(26)20(27)13-16/h5-14H,1-4H3,(H,28,30)(H,29,31)/b21-14- |
| Standard InChI Key | GGTOFEYIPXSZFS-STZFKDTASA-N |
| Isomeric SMILES | CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Introduction
N-{(1Z)-3-(tert-butylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H30Cl2N2O3, and it has a molecular weight of approximately 467.355 g/mol. This compound belongs to the category of furan derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps, utilizing various chemical transformations to assemble its complex structure. While specific synthesis protocols are not detailed in available literature, it is generally understood that such compounds require careful planning and execution to ensure high purity and yield.
Mechanism of Action
The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Computational chemistry methods can be used to predict its interactions and potential biological effects.
Medicinal Chemistry
Research into this compound could lead to significant advancements in pharmacology and therapeutic strategies against various diseases. Its unique structure makes it a promising candidate for drug design, particularly in areas where furan derivatives have shown efficacy.
Biological Activities
Furan derivatives are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This compound's potential in these areas warrants further investigation.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C24H30Cl2N2O3 |
| Molecular Weight | 467.355 g/mol |
| CAS Number | 312607-16-2 |
| Solubility | Moderate in organic solvents |
Biological Data
-
Biological Activity: Potential antimicrobial and anticancer properties due to its classification as a furan derivative.
-
Mechanism of Action: Likely involves interaction with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume